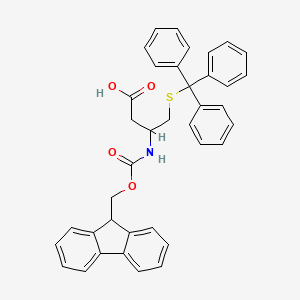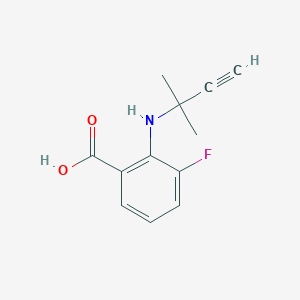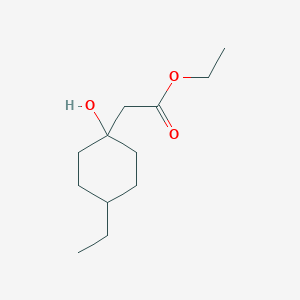![molecular formula C10H12ClNO B13637267 [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted phenyl ring with a prop-2-en-1-yloxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine can be achieved through several steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group is alkylated with allyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-(prop-2-en-1-yloxy)benzaldehyde.
Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: Finally, the alcohol is converted to the amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its amine functionality which is common in many bioactive compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness:
Functional Groups: The presence of both a chloro group and a prop-2-en-1-yloxy group makes it unique compared to other aromatic amines.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it useful in specific synthetic applications.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(3-chloro-4-prop-2-enoxyphenyl)methanamine |
InChI |
InChI=1S/C10H12ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6H,1,5,7,12H2 |
InChI Key |
XWZXWEKCAKNAQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)

![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)



